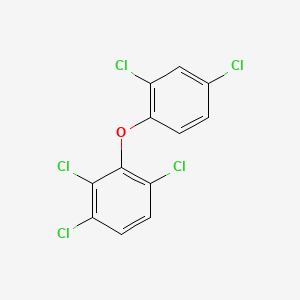
2,2',3,4',6-Pentachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,4’,6-Pentachlorodiphenyl ether is a chemical compound with the molecular formula C12H5Cl5O. It is a type of polychlorinated diphenyl ether, which is a class of compounds known for their environmental persistence and potential toxicity. This compound is characterized by the presence of five chlorine atoms and an ether linkage between two benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the benzene rings. Common reagents used in this process include chlorine gas and a suitable catalyst, such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 2,2’,3,4’,6-Pentachlorodiphenyl ether follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a reactor, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,4’,6-Pentachlorodiphenyl ether can undergo various chemical reactions, including:
Reduction: The reduction of 2,2’,3,4’,6-Pentachlorodiphenyl ether typically results in the removal of chlorine atoms, producing less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone. The reaction is usually carried out in an aqueous or organic solvent under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used. The reaction is typically conducted in an inert atmosphere to prevent oxidation.
Substitution: Nucleophilic reagents such as sodium hydroxide, ammonia, or alkyl halides are used for substitution reactions. The reaction conditions vary depending on the desired product but often involve heating and the use of a solvent.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers, quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated, aminated, or alkylated diphenyl ethers.
Wissenschaftliche Forschungsanwendungen
2,2’,3,4’,6-Pentachlorodiphenyl ether has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions and environmental processes.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studies are conducted to understand the compound’s potential impact on human health, particularly its role as an endocrine disruptor and its carcinogenic properties.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2’,3,4’,6-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. Additionally, 2,2’,3,4’,6-Pentachlorodiphenyl ether can interfere with hormone signaling pathways, particularly those involving estrogen and thyroid hormones, leading to endocrine disruption.
Vergleich Mit ähnlichen Verbindungen
2,2’,3,4’,6-Pentachlorodiphenyl ether is part of a larger group of polychlorinated diphenyl ethers, which include compounds with varying degrees of chlorination. Similar compounds include:
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,2’,3,4’,5,6-Hexachlorodiphenyl ether
Uniqueness
The uniqueness of 2,2’,3,4’,6-Pentachlorodiphenyl ether lies in its specific pattern of chlorination, which influences its chemical properties, reactivity, and biological effects. Compared to other polychlorinated diphenyl ethers, it may exhibit different levels of toxicity, environmental persistence, and potential for bioaccumulation.
Eigenschaften
CAS-Nummer |
116995-20-1 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,4-trichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-4-10(9(16)5-6)18-12-8(15)3-2-7(14)11(12)17/h1-5H |
InChI-Schlüssel |
BRNKJDZWZYZVNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


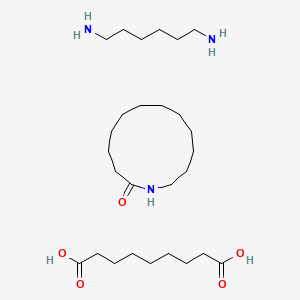

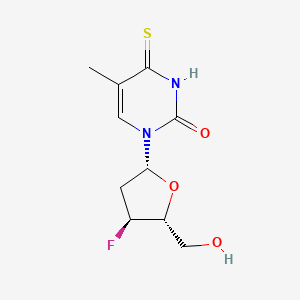
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)
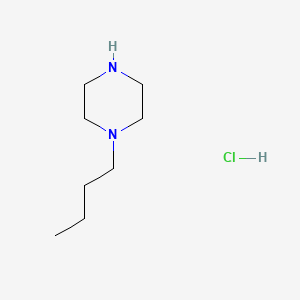
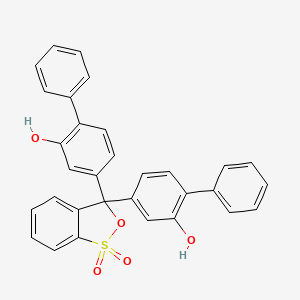
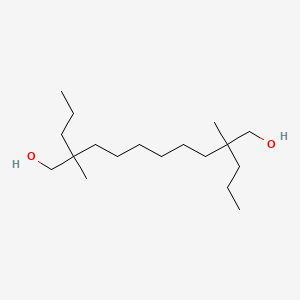
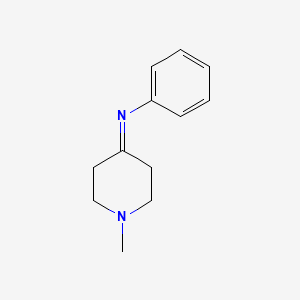
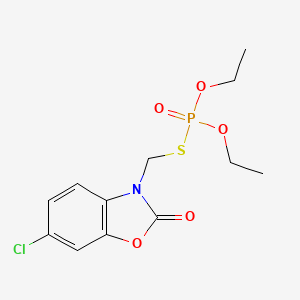
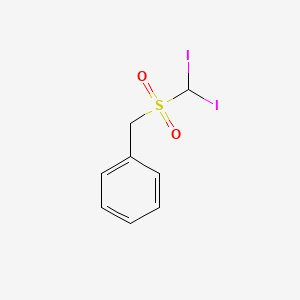


![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

